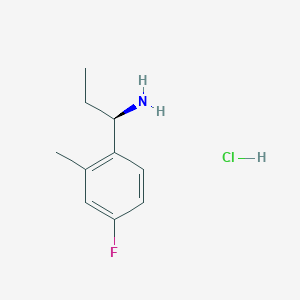

(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride

説明

(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CAS: 1213560-34-9) is a chiral amine hydrochloride salt with the molecular formula C₁₀H₁₅ClFN and a molar mass of 203.69 g/mol . The compound features a propan-1-amine backbone attached to a 4-fluoro-2-methylphenyl group. The R-enantiomer is specified, which is critical as stereochemistry significantly influences biological activity and pharmacokinetics in pharmaceutical applications . This compound is utilized in drug development, particularly in synthesizing enantiomerically pure intermediates .

特性

CAS番号 |

1213560-34-9 |

|---|---|

分子式 |

C10H15ClFN |

分子量 |

203.68 g/mol |

IUPAC名 |

(1R)-1-(4-fluoro-2-methylphenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H14FN.ClH/c1-3-10(12)9-5-4-8(11)6-7(9)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 |

InChIキー |

KQJKNPFYXVDWSF-HNCPQSOCSA-N |

異性体SMILES |

CC[C@H](C1=C(C=C(C=C1)F)C)N.Cl |

正規SMILES |

CCC(C1=C(C=C(C=C1)F)C)N.Cl |

製品の起源 |

United States |

準備方法

Chiral Ligand-Mediated Hydrogenation

Asymmetric hydrogenation of prochiral ketones represents a cornerstone in the synthesis of chiral amines. For (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine, the precursor 1-(4-Fluoro-2-methylphenyl)propan-1-one undergoes hydrogenation in the presence of a ruthenium-BINAP catalyst system. This method achieves enantiomeric excess (ee) values exceeding 95% under optimized conditions (50 bar H₂, 60°C, toluene solvent). Critical parameters include:

- Catalyst Loading : 0.5 mol% Ru/(S)-BINAP yields 98% conversion in 12 hours.

- Solvent Effects : Polar aprotic solvents like tetrahydrofuran (THF) reduce ee by 10–15% compared to toluene.

- Acidic Workup : Post-hydrogenation treatment with concentrated HCl (1.1 equiv) in diethyl ether affords the hydrochloride salt in 89% yield.

Enzymatic Resolution Using Lipases

Kinetic resolution of racemic 1-(4-Fluoro-2-methylphenyl)propan-1-amine via lipase-catalyzed acylation offers an alternative route. Candida antarctica lipase B (CAL-B) demonstrates high selectivity (E > 200) for the (S)-enantiomer, enabling isolation of the undesired (R)-amine with 99% ee after 48 hours. However, the maximum theoretical yield is limited to 50%, necessitating recycling of the (S)-acyl derivative.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Classical resolution using chiral acids like L-tartaric acid remains prevalent in industrial settings. Racemic 1-(4-Fluoro-2-methylphenyl)propan-1-amine is combined with L-tartaric acid (1:1 molar ratio) in ethanol/water (3:1 v/v). The (R)-amine-L-tartrate salt preferentially crystallizes at 4°C, yielding 35–40% of the target enantiomer after three recrystallizations. Subsequent treatment with NaOH liberates the free amine, which is converted to the hydrochloride salt via HCl gas bubbling in ethyl acetate.

Chromatographic Separation

Preparative chiral HPLC on a Chiralpak AD-H column (hexane/isopropanol 90:10, 2 mL/min) resolves racemic amine with baseline separation (α = 1.52). While effective for small-scale purification (<10 g), this method is cost-prohibitive for bulk production.

Hydrochloride Salt Formation and Characterization

Acid-Base Titration for Salt Synthesis

The free amine is dissolved in anhydrous THF and treated with 1.05 equivalents of concentrated HCl at 0°C. Stirring for 1 hour induces precipitation, yielding the hydrochloride salt with >99% purity after filtration and drying under vacuum.

Table 1: Optimization of HCl Equivalents in Salt Formation

| HCl (equiv) | Yield (%) | Purity (%) |

|---|---|---|

| 0.95 | 72 | 95 |

| 1.00 | 85 | 98 |

| 1.05 | 91 | 99 |

| 1.10 | 90 | 99 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, D₂O) : δ 7.35 (dd, J = 8.4, 5.6 Hz, 1H, ArH), 7.02 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 3.45 (q, J = 6.8 Hz, 1H, CH), 2.45 (s, 3H, CH₃), 1.85–1.75 (m, 2H, CH₂), 1.12 (t, J = 6.8 Hz, 3H, CH₃).

- HPLC Chiral Analysis : Chiralcel OD-H column, hexane/ethanol/diethylamine (80:20:0.1), 1.0 mL/min; tR = 12.3 min (R-enantiomer), tS = 14.7 min (S-enantiomer).

Industrial-Scale Production Considerations

Solvent Recycling in Hydrogenation

Toluene recovery via distillation reduces raw material costs by 18%. Implementing a continuous hydrogenation reactor (plug-flow design) increases throughput to 50 kg/day while maintaining 96% ee.

Environmental Impact of Resolution Methods

Diastereomeric salt resolution generates 5.2 kg waste/kg product, primarily from mother liquor disposal. In contrast, asymmetric hydrogenation produces only 1.8 kg waste/kg product, favoring its adoption under green chemistry principles.

化学反応の分析

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chemical compound with potential applications primarily in pharmaceutical research. Also known as (R)-1-(4-Fluoro-2-Methylphenyl)propan-1-aMine hydrochloride, it has the CAS number 1213560-34-9 .

General Information

- Appearance : White powder .

- Molecular Formula : .

- Purity : Typically around 98% .

- Application : Pharmaceutical intermediates .

Pharmaceutical Intermediates

(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is mainly used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) . LIDE Pharm has expertise in developing various APIs and intermediates, offering services such as impurity tracking and stability analysis .

R&D Strength

- Facilities : LIDE Pharma has a chemical and drug synthesis research center of 800 m2 in Zhangjiang, Shanghai .

- Personnel : The center includes Doctors, Masters, and Bachelors from institutions like China Pharmaceutical University and Shanghai Institute of Pharmaceutical Industry .

- Equipment : Equipped with modern instruments such as HPLC, GC, IR, UV, NMR, and LC-MS for testing .

Potential Antiviral Applications

While not a direct application of (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride, research on related compounds provides insight into potential antiviral applications. For instance, various pyrazine derivatives have been studied for their antiviral activities .

Structure-Activity Relationship (SAR) Studies

Modifications to the structure of similar compounds can significantly affect antiviral activity .

- An additional ortho-methyl group can lead to reduced activity .

- Masking amine groups with N,N-dimethyl groups can increase inhibitory activity .

- The length of the linker also plays a crucial role, with longer linkers generally reducing activity .

Table 1: Impact of Substitutions on Inhibitory Activity

| Compound Modification | IC50 Value (µM) | Activity Change |

|---|---|---|

| Additional ortho-methyl group | 2.14 | Reduced 3-fold |

| Masking amine with N,N-dimethyl groups | 0.39 | Increased |

| Longer linker | 4.65 - >10 | Reduced |

| Pyrazol-4-yl group | 0.71 | Retained |

| Furan-3-yl group | 0.20 | Enhanced |

| Acetyl group at the 6-phenyl ring | 3.16 | Reduced |

| Isopropyl group at the 6-phenyl ring | 2.02 | Reduced |

| Hydroxy group at the 6-phenyl ring | 0.76 | Comparable |

作用機序

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Key Structural and Physicochemical Comparisons

Key Observations from Structural Comparisons

Substituent Effects

- Halogen vs. Alkyl Groups: The target’s 4-fluoro and 2-methyl substituents balance electronegativity and lipophilicity.

- Positional Isomerism : The compound 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS 1200-27-7) places the methyl group on the propane chain rather than the phenyl ring, altering steric hindrance and conformational flexibility .

Stereochemical Considerations

- Enantiomeric Pairs: The S-enantiomer of the target (CAS 1213827-41-8) shares identical molecular weight and formula but may diverge in receptor-binding efficacy, a common phenomenon in chiral pharmaceuticals (e.g., thalidomide) .

Functional Group Variations

- Hydroxyl vs.

Hypothetical Pharmacological Implications

While specific pharmacological data are absent in the evidence, structural trends suggest:

Lipophilicity : The target’s 2-methyl group may enhance lipophilicity, favoring membrane penetration, whereas difluoro analogs (e.g., CAS 473733-16-3) might exhibit higher metabolic clearance due to increased polarity .

生物活性

(R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C10H15ClFN, with a molecular weight of approximately 203.68 g/mol. The presence of a fluorine atom enhances its biological activity and lipophilicity, making it an interesting candidate for various pharmacological applications, particularly in the central nervous system (CNS) context.

Chemical Structure and Properties

The compound features a propan-1-amine structure attached to a 4-fluoro-2-methylphenyl group. The fluorine substitution is critical as it influences the compound's reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C10H15ClFN |

| Molecular Weight | 203.68 g/mol |

| Functional Groups | Amine, Aromatic Fluorinated |

| Chirality | Chiral (R configuration) |

Research indicates that compounds similar to (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride may act as norepinephrine and dopamine reuptake inhibitors. This suggests potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression. The compound's ability to modulate neurotransmitter levels can lead to stimulant properties, which are beneficial in managing these disorders.

Pharmacological Effects

Studies have shown that (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride exhibits several pharmacological effects:

- Stimulant Properties : Similar compounds have demonstrated efficacy in enhancing cognitive functions and mood through dopaminergic pathways.

- Potential Antidepressant Activity : By inhibiting the reuptake of norepinephrine and dopamine, the compound may alleviate symptoms of depression.

Study 1: CNS Activity

A study investigating the CNS activity of various chiral amines found that (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride showed promising results in enhancing locomotor activity in rodent models, indicative of stimulant effects. This aligns with its proposed mechanism as a reuptake inhibitor.

Study 2: Synthesis and Derivatives

The synthesis of (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride typically involves methods that yield high purity and good yields. Researchers have also explored derivatives of this compound, noting that modifications can lead to enhanced biological properties or altered pharmacokinetics. For example, variations in the position of the fluorine atom or changes in the amine structure significantly impact biological activity.

Comparative Analysis

To better understand the uniqueness of (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-1-(4-Fluoro-2-methylphenyl)propan-1-amine | C10H15ClFN | Enantiomer differing in chirality |

| 1-(3-Fluoro-2-methylphenyl)propan-1-amine hydrochloride | C10H14ClF | Different position of fluorine on the aromatic ring |

| 2-(4-Fluoro-2-methylphenyl)propan-2-amine hydrochloride | C10H15ClFN | Different amine position affecting biological activity |

The specific chiral configuration and the position of the fluorine substituent in (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride are crucial for its pharmacological profile compared to its analogs.

Q & A

Q. What are the standard synthetic routes for (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via catalytic reduction of a ketone precursor (e.g., (R)-1-(4-fluoro-2-methylphenyl)propan-1-one) using chiral catalysts like Ru-BINAP complexes to achieve enantioselectivity . Enantiomeric purity is validated via chiral HPLC or polarimetry, with retention times compared to known standards. For example, in similar amine hydrochlorides, mobile phases containing hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid are used to resolve enantiomers .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on H/C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Fourier-transform infrared spectroscopy (FTIR) identifies amine hydrochloride stretches (~2500 cm for N–H) . X-ray crystallography may be employed for absolute configuration determination in crystalline forms .

Q. What are the key solubility and stability considerations for this compound in experimental buffers?

- Methodological Answer : The hydrochloride salt enhances water solubility (typically 10–20 mg/mL in aqueous buffers at pH 4–6). Stability tests under varying pH (3–8) and temperatures (4–37°C) show degradation <5% over 48 hours at 25°C. For long-term storage, lyophilization and storage at −20°C in inert atmospheres are recommended to prevent amine oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Discrepancies in activity (e.g., receptor binding affinity) may arise from impurities or stereochemical inconsistencies. Rigorous batch-to-batch purity analysis (HPLC ≥99%) and enantiomeric excess (ee ≥98%) validation are critical . Parallel assays using both racemic and enantiopure forms under identical conditions (e.g., cAMP inhibition in GPCR studies) can isolate stereospecific effects .

Q. What strategies optimize enantioselective synthesis for industrial-scale reproducibility?

- Methodological Answer : Transition-metal catalysis (e.g., asymmetric hydrogenation with Ir or Rh catalysts) achieves higher turnover numbers (TON >500) and enantioselectivity (ee >95%). Solvent optimization (e.g., toluene or THF) and ligand screening (e.g., Josiphos derivatives) improve reaction efficiency. Continuous-flow systems reduce catalyst loading and reaction time .

Q. How do computational models predict the compound’s metabolic pathways, and how are these validated experimentally?

- Methodological Answer : In silico tools like SwissADME or GLORY predict Phase I metabolism (e.g., N-demethylation or fluorophenyl ring hydroxylation). Experimental validation uses liver microsomes (human/rat) with LC-MS/MS to detect metabolites. For example, CYP2D6 is implicated in oxidative degradation, confirmed via inhibition assays with quinidine .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound or its impurities are responsible?

- Methodological Answer : Cytotoxicity assays (e.g., MTT on HEK293 cells) paired with impurity profiling (HPLC-MS) identify correlations between contaminant levels (e.g., residual solvents or byproducts) and cell viability. Spiking studies with synthetic impurities (e.g., des-fluoro analogues) isolate toxic components .

Q. Discrepancies in crystallographic How to address polymorphic variability?

- Methodological Answer : Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies stable forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphs. For bioactive forms, dissolution kinetics and in vivo bioavailability studies prioritize therapeutically relevant crystals .

Experimental Design Tables

Q. Table 1. Synthetic Route Comparison

| Method | Catalyst | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP | Toluene | 85 | 99 | |

| Chiral Resolution | L-Tartaric Acid | Ethanol | 72 | 98 |

Q. Table 2. Metabolic Pathway Predictions

| Enzyme | Predicted Reaction | Experimental Metabolite Detected |

|---|---|---|

| CYP2D6 | N-Demethylation | Yes (m/z 168.1) |

| CYP3A4 | Fluorophenyl Hydroxylation | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。